4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, melting point, density, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the search results .Scientific Research Applications
Visible-Light-Driven Synthesis Protocols
One study presents a visible-light-promoted decarboxylative annulation protocol for synthesizing piperazines, which are pivotal scaffolds in medicinal chemistry. This process utilizes a glycine-based diamine and various aldehydes, including potentially those related to 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde, under mild conditions to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines efficiently (Robin Gueret et al., 2020).
Antimicrobial Activity of Piperazine Derivatives
Another study investigates the antimicrobial activities of new 1,2,4-triazole derivatives, where the synthesis involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, including derivatives that might share structural similarities with this compound. Some compounds exhibited moderate to good antimicrobial activities against tested microorganisms (H. Bektaş et al., 2010).
Bichromophoric Dye Synthesis
Research into the synthesis of bichromophoric dyes derived from benzo[1,3]oxazine systems could provide insights into the photophysical properties of related compounds, including those incorporating this compound. These compounds show potential for high-performance dyes with specific absorption characteristics (Yaroslav Prostota et al., 2013).
Novel Derivatives for Pharmacological Evaluation
A study on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating 4-methyl piperazine showcases the potential for developing compounds with significant antidepressant and antianxiety activities. This suggests that derivatives of this compound could be explored for similar biological activities (J. Kumar et al., 2017).
Crystal and Molecular Structure Analyses
Investigations into the crystal and molecular structures of related piperazine derivatives, such as trans-1,4-dibenzoyl-2,5-dimethylpiperazine, provide valuable insights into the conformational properties and potential reactivity of this compound. Understanding these structural details can aid in the design of new compounds with optimized properties (K. Okamoto et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methylbenzoyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSNCZOOCMPWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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